![molecular formula C10H13NO2S B2399466 N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide CAS No. 2411279-70-2](/img/structure/B2399466.png)
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide
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Overview
Description
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide, also known as HTS 1190, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound falls under the category of thiophene derivatives, which are known for their wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory diseases. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 in lab experiments is its high purity and stability. This makes it easy to use in various assays and experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190. One of the major areas of focus is its potential use in the treatment of cancer. Further studies are needed to elucidate its exact mechanism of action and to optimize its therapeutic potential. Another area of research is its use in the treatment of various inflammatory diseases. Studies are also needed to investigate its safety and toxicity profile in vivo. Overall, the research on N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 has opened up new avenues for the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 involves the reaction between 2-bromo-1-(thiophen-2-yl)ethanone and propargylamine in the presence of a catalyst such as copper iodide. This method has been optimized to produce N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 in high yields and purity.
Scientific Research Applications
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anticancer agent. Studies have shown that N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide 1190 can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-9(12)11-7-10(2,13)8-5-4-6-14-8/h3-6,13H,1,7H2,2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLOSUBMAIFCHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(C1=CC=CS1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |
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